Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS No.: 158984-84-0
Cat. No.: VC21312987
Molecular Formula: C15H18F3NO5S
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158984-84-0 |
---|---|
Molecular Formula | C15H18F3NO5S |
Molecular Weight | 381.4 g/mol |
IUPAC Name | tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Standard InChI | InChI=1S/C15H18F3NO5S/c1-14(2,3)23-13(20)19-7-6-10-8-12(5-4-11(10)9-19)24-25(21,22)15(16,17)18/h4-5,8H,6-7,9H2,1-3H3 |
Standard InChI Key | LHJUKWVEYQBUID-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OS(=O)(=O)C(F)(F)F |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OS(=O)(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is an organic compound that belongs to the isoquinoline family, specifically a 3,4-dihydroisoquinoline derivative. The compound features several key structural elements that contribute to its reactivity and utility in organic synthesis.
Identification Information
The compound is clearly identified through various chemical identifiers as shown in the table below:
Parameter | Information |
---|---|
CAS Registry Number | 158984-84-0 |
IUPAC Name | tert-butyl 6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
Molecular Formula | C₁₅H₁₈F₃NO₅S |
Molecular Weight | 381.37 g/mol |
SMILES Notation | O=C(N1CC2=C(C=C(OS(=O)(C(F)(F)F)=O)C=C2)CC1)OC(C)(C)C |
The structural composition includes a tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a trifluoromethylsulfonyloxy (triflate) group at the 6-position . This combination of functional groups makes the compound particularly valuable for further synthetic manipulations.
Structural Features
The molecule contains several key structural components:
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A 3,4-dihydroisoquinoline scaffold, which is a partially reduced isoquinoline system
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A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom at position 2
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A trifluoromethylsulfonyloxy (triflate) group at position 6, which acts as an excellent leaving group for coupling reactions
-
A saturated carbon ring as part of the tetrahydroisoquinoline backbone
These structural features contribute to the compound's value in synthetic chemistry, particularly its ability to participate in cross-coupling reactions due to the triflate group.
Physical and Chemical Properties
The physical and chemical properties of tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate influence its handling, storage, and application in synthetic procedures.
Physical Properties
Based on available data, the compound exhibits the following physical characteristics:
Property | Value |
---|---|
Physical State | Solid (typically) |
Purity (Commercial) | ≥95% |
Recommended Storage Temperature | -20°C |
Appearance | Not specified in sources |
The compound is commercially available with a typical purity of 95% or higher, making it suitable for most synthetic applications .
Chemical Reactivity
The compound's reactivity is largely determined by two key functional groups:
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The trifluoromethylsulfonyloxy (triflate) group, which serves as an excellent leaving group in cross-coupling reactions. This group is particularly valuable in palladium-catalyzed transformations such as Suzuki-Miyaura couplings.
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The tert-butoxycarbonyl (Boc) protected nitrogen, which can be selectively deprotected under acidic conditions to reveal the free amine for further functionalization .
The presence of these reactive groups allows for selective transformations that make this compound a versatile building block in organic synthesis.
Synthetic Applications and Reactions
Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds, particularly in medicinal chemistry research focused on developing metalloproteinase inhibitors.
Reaction Step | Reagents | Conditions | Outcome |
---|---|---|---|
Borylation | Bis(pinacolato)diboron, PdCl₂dppf, dppf, K₃PO₄, DMF | 90°C, inert atmosphere | Boronic ester derivative |
Suzuki Coupling | Boronic ester, aryl/heteroaryl halide, Pd catalyst | Elevated temperature | C-C bond formation |
Boc Deprotection | HCl in ethyl acetate | 50°C, 1h | Free amine as HCl salt |
Preparation Methods
The preparation of tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from simpler isoquinoline derivatives.
Research Applications
Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate has significant research applications, particularly in the field of medicinal chemistry.
Pharmaceutical Research
The compound serves as a valuable intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting metalloproteinase enzymes. The patent literature indicates its use in the preparation of hydantoin derivatives that function as metalloproteinase inhibitors .
Building Block in Library Synthesis
Due to its reactivity profile, the compound can serve as a versatile building block for the construction of diverse chemical libraries. The triflate group can be replaced with various functionalities through cross-coupling reactions, allowing for the rapid generation of compound collections for biological screening .
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